5-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-7,8-DIHYDRONAPHTHALENE-2-CARBONITRILE
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Overview
Description
5-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-7,8-DIHYDRONAPHTHALENE-2-CARBONITRILE is a complex organic compound that features a boron-containing dioxaborolane ring and a naphthalene core with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-7,8-DIHYDRONAPHTHALENE-2-CARBONITRILE typically involves the formation of the dioxaborolane ring followed by its attachment to the naphthalene core. One common method involves the use of pinacolborane (HBpin) in the presence of a palladium catalyst to form the dioxaborolane ring . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Hydroboration: It can also undergo hydroboration reactions, where the boron atom adds across double or triple bonds in alkenes or alkynes.
Suzuki-Miyaura Coupling: This is a common reaction for compounds containing boron, where the dioxaborolane ring reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Reagents: Pinacolborane, palladium catalysts, aryl halides, bases like potassium carbonate.
Conditions: Solvents such as THF, reaction temperatures ranging from room temperature to 80°C, inert atmosphere (e.g., nitrogen or argon).
Major Products
The major products of these reactions include various boron-containing organic compounds, biaryl compounds, and hydroborated alkenes or alkynes.
Scientific Research Applications
5-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-7,8-DIHYDRONAPHTHALENE-2-CARBONITRILE has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through reactions like Suzuki-Miyaura coupling.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action for this compound largely depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, the boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the aryl halide . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar reactions.
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate: Another boron-containing compound with applications in organic synthesis.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydronaphthalene-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-7-5-6-13-10-12(11-19)8-9-14(13)15/h7-10H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGIGXQBIKZYBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCC3=C2C=CC(=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50701717 |
Source
|
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydronaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50701717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952675-93-3 |
Source
|
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydronaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50701717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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